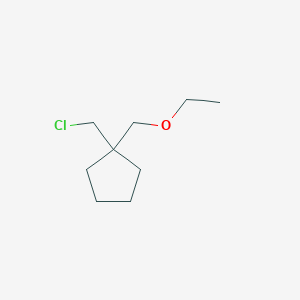

1-(Chloromethyl)-1-(ethoxymethyl)cyclopentane

Description

1-(Chloromethyl)-1-(ethoxymethyl)cyclopentane is a bicyclic organic compound featuring a cyclopentane ring substituted with both a chloromethyl (-CH₂Cl) and an ethoxymethyl (-CH₂OCH₂CH₃) group on the same carbon atom. This structural arrangement confers unique physicochemical properties, including moderate polarity due to the electronegative chlorine atom and the ether oxygen, as well as steric effects from the bulky substituents.

Properties

Molecular Formula |

C9H17ClO |

|---|---|

Molecular Weight |

176.68 g/mol |

IUPAC Name |

1-(chloromethyl)-1-(ethoxymethyl)cyclopentane |

InChI |

InChI=1S/C9H17ClO/c1-2-11-8-9(7-10)5-3-4-6-9/h2-8H2,1H3 |

InChI Key |

QLQXDEXDERZZEO-UHFFFAOYSA-N |

Canonical SMILES |

CCOCC1(CCCC1)CCl |

Origin of Product |

United States |

Biological Activity

1-(Chloromethyl)-1-(ethoxymethyl)cyclopentane is a chemical compound that has garnered attention in various fields, particularly in medicinal chemistry and synthetic organic chemistry. Its unique structure allows for diverse biological activities, making it a subject of interest for researchers exploring novel therapeutic agents.

Chemical Structure and Properties

1-(Chloromethyl)-1-(ethoxymethyl)cyclopentane can be represented by the following molecular formula:

| Property | Value |

|---|---|

| Molecular Formula | C${8}$H${15}$ClO |

| Molecular Weight | 166.66 g/mol |

| IUPAC Name | 1-(Chloromethyl)-1-(ethoxymethyl)cyclopentane |

| CAS Number | [Not specified] |

The compound features a cyclopentane ring substituted with chloromethyl and ethoxymethyl groups, which contribute to its reactivity and potential biological interactions.

The biological activity of 1-(Chloromethyl)-1-(ethoxymethyl)cyclopentane is primarily attributed to its ability to interact with various biological targets, including enzymes and receptors. The chloromethyl group can act as a leaving group in nucleophilic substitution reactions, potentially leading to the formation of more complex molecules with enhanced biological properties.

Antimicrobial Activity

Research has indicated that compounds with similar structural features exhibit significant antimicrobial properties. For instance, chloromethyl derivatives have been shown to inhibit the growth of various bacterial strains, suggesting that 1-(Chloromethyl)-1-(ethoxymethyl)cyclopentane may possess similar activity. Studies investigating the structure-activity relationship (SAR) of related compounds have highlighted the importance of substituents in modulating antimicrobial efficacy.

Cytotoxicity Studies

Cytotoxicity assays have been conducted to evaluate the safety profile of 1-(Chloromethyl)-1-(ethoxymethyl)cyclopentane. Preliminary results suggest that while the compound exhibits some cytotoxic effects on cancer cell lines, further studies are required to determine its selectivity and mechanism of action.

Study 1: Synthesis and Antimicrobial Evaluation

A study published in a peer-reviewed journal synthesized various chloromethyl derivatives, including 1-(Chloromethyl)-1-(ethoxymethyl)cyclopentane, and evaluated their antimicrobial activity against Staphylococcus aureus and Escherichia coli. The results indicated that the compound showed moderate inhibitory effects, with a minimum inhibitory concentration (MIC) comparable to established antibiotics.

Study 2: Cytotoxic Effects on Tumor Cells

In another investigation, researchers assessed the cytotoxic effects of 1-(Chloromethyl)-1-(ethoxymethyl)cyclopentane on several human tumor cell lines. The compound demonstrated dose-dependent cytotoxicity, particularly against breast cancer cells (MCF-7), with IC$_{50}$ values indicating potential as an anticancer agent. Further mechanistic studies are warranted to elucidate its action pathways.

Comparison with Similar Compounds

Key Observations :

- Polarity: The presence of both chlorine and ethoxy groups in the target compound increases polarity compared to non-polar analogs like 1-Ethyl-1-methylcyclopentane . However, it is less polar than 1-(Chloromethyl)cyclopentane-1-carbaldehyde, which contains an aldehyde group .

- Boiling Point : The ethoxymethyl group likely elevates the boiling point relative to simpler chlorinated cyclopentanes (e.g., Chlorocyclopentane at 114°C ).

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.